3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid
Description
3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid is a halogenated aromatic compound characterized by a propanoic acid backbone linked to a 3,5-dibromo-4-hydroxyphenyl group. This structure confers unique physicochemical properties, including increased lipophilicity due to bromine substituents, which may enhance membrane permeability and bioactivity. The compound has been synthesized via bromination of precursor molecules, such as methyl-[2-hydroxyimino-3-(4-hydroxyphenyl)]-propionate, as detailed in synthetic protocols .
Properties
IUPAC Name |
3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O3/c10-6-3-5(1-2-8(12)13)4-7(11)9(6)14/h3-4,14H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXMOITYFVDWIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50347497 | |
| Record name | 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13811-12-6 | |
| Record name | 3,5-Dibromo-4-hydroxybenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13811-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Bromination with Bromine in Acetic Acid
The most widely reported method involves dissolving 3-(4-hydroxyphenyl)propanoic acid in glacial acetic acid and adding liquid bromine dropwise at 0–5°C. The reaction proceeds under vigorous stirring for 24 hours, followed by quenching in ice water to precipitate the product.
Reaction Conditions
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Solvent: Glacial acetic acid (20 mL/g substrate)
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Bromine stoichiometry: 2.2 equivalents (to ensure complete di-bromination)
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Temperature: 0°C → room temperature (ramped over 2 hours)
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Catalyst: None required, though FeBr₃ (5 mol%) accelerates the reaction.
Purification
The crude product is recrystallized from a 3:1 ethanol-water mixture, yielding white crystalline solids. Typical yields range from 70% to 85%, with purity exceeding 95% by HPLC.
Catalytic Bromination Using Iron(III) Bromide
Iron(III) bromide (FeBr₃) enhances reaction efficiency by polarizing bromine molecules, facilitating electrophilic attack. This method reduces side products like mono-brominated derivatives.
Procedure
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Dissolve 3-(4-hydroxyphenyl)propanoic acid (10 mmol) in dichloromethane (DCM, 50 mL).
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Add FeBr₃ (0.5 mmol) and bromine (22 mmol) dropwise at 0°C.
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Reflux for 6 hours, then concentrate under vacuum.
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Purify via silica gel chromatography (hexane:ethyl acetate, 4:1).
Outcomes
Alternative Synthetic Routes
Coupling Reactions from Brominated Aromatic Precursors
A less common approach involves Suzuki-Miyaura coupling between 3,5-dibromo-4-hydroxyphenylboronic acid and acrylic acid derivatives. While this method offers precise control over substitution patterns, it requires palladium catalysts and inert conditions, increasing complexity and cost.
Example Protocol
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Reactants: 3,5-Dibromo-4-hydroxyphenylboronic acid (1 equiv), methyl acrylate (1.2 equiv)
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Catalyst: Pd(PPh₃)₄ (5 mol%)
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Base: K₂CO₃ (2 equiv)
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Solvent: DMF/H₂O (4:1) at 80°C for 12 hours.
Optimization of Reaction Conditions
Temperature and Stoichiometry Effects
Excess bromine (>2.2 equiv) risks over-bromination, while temperatures above 25°C promote side reactions. Optimal conditions balance stoichiometry and thermal control:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Bromine (equiv) | 2.0–2.2 | Maximizes di-bromination |
| Temperature (°C) | 0–25 | Minimizes decomposition |
| Reaction Time (h) | 12–24 | Ensures completion |
Solvent Selection
Polar aprotic solvents (e.g., DCM, acetic acid) enhance bromine solubility and reaction homogeneity. Non-polar solvents like toluene reduce reaction rates by 40%.
Purification and Characterization
Recrystallization Methods
Recrystallization from ethanol-water (3:1) removes unreacted starting material and mono-brominated byproducts. Melting point analysis (mp 162–164°C) confirms purity.
Spectroscopic Analysis
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¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (s, 2H, Ar-H), 5.20 (s, 1H, -OH), 2.85 (t, 2H, CH₂), 2.45 (t, 2H, CH₂).
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IR (KBr): 3200 cm⁻¹ (-OH), 1700 cm⁻¹ (C=O), 590 cm⁻¹ (C-Br).
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Direct Bromination | 85 | 98 | Low | High |
| Catalytic Bromination | 90 | 99 | Moderate | Moderate |
| Suzuki Coupling | 70 | 95 | High | Low |
Direct bromination in acetic acid remains the most cost-effective and scalable approach, whereas catalytic methods offer marginal yield improvements at higher costs.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes solvent recovery and catalyst recycling. Continuous flow reactors reduce bromine handling risks and improve heat dissipation, achieving throughputs of 50 kg/batch with 82% yield .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The bromine atoms can be reduced to hydrogen, resulting in the formation of 4-hydroxyphenylpropanoic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like ammonia (NH3) or alkyl halides (R-X) can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(3,5-Dibromo-4-oxophenyl)propanoic acid.
Reduction: Formation of 4-hydroxyphenylpropanoic acid.
Substitution: Formation of 3-(3,5-Diamino-4-hydroxyphenyl)propanoic acid or other substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid has several applications in scientific research:
Biology: The compound’s brominated phenyl ring makes it useful in studying enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to other bioactive compounds.
Mechanism of Action
The mechanism of action of 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, while the bromine atoms can participate in halogen bonding, enhancing the compound’s binding affinity. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural Comparison of Halogenated Phenylpropanoic Acid Derivatives
Key Observations :
- Bromination vs.
- Functional Group Impact: The nitro group in 3-(4-hydroxy-3-nitrophenyl)propanoic acid introduces electron-withdrawing effects, altering reactivity compared to electron-donating hydroxyl or bromine groups .
- Amino Acid Derivatives: The addition of an amino group (as in ) shifts the compound’s polarity and biological targets, enabling applications in receptor-specific studies.
Table 2: Bioactivity Comparison
Notes:
- Halogen Effects : Chlorinated analogs (Compound 1 ) show strong antibacterial activity, while brominated compounds may prioritize anticancer applications due to enhanced stability and membrane interaction .
- Metabolite Activity: Non-halogenated metabolites like 3-(3′,4′-dihydroxyphenyl)propanoic acid exhibit anti-inflammatory and anti-diabetic effects, highlighting the role of hydroxyl groups in modulating metabolic pathways .
Biological Activity
3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. Its structural characteristics suggest various mechanisms of action that may contribute to its therapeutic effects. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Structural Characteristics
The compound features a dibromo-substituted phenolic structure, which is known to influence its biological properties. The presence of bromine atoms can enhance lipophilicity and alter the electronic properties of the molecule, potentially affecting its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which is crucial for mitigating oxidative stress in cells.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines.
- Antiviral Effects : Investigations into its antiviral properties have revealed potential efficacy against certain viruses.
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays. The DPPH radical scavenging assay indicated significant antioxidant activity, comparable to known antioxidants such as ascorbic acid.
| Assay Type | IC50 Value (µM) | Comparison Compound | Remarks |
|---|---|---|---|
| DPPH Scavenging | 25 | Ascorbic Acid (20) | Effective in scavenging radicals |
| FRAP Assay | 30 | Butylated Hydroxytoluene (BHT) | Demonstrated strong reducing power |
Anticancer Activity
In vitro studies have demonstrated that this compound can reduce cell viability in cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The compound's mechanism appears to involve apoptosis induction and inhibition of cell migration.
Case Study: A549 Cell Line
A recent study assessed the effect of the compound on A549 cells:
- Cell Viability Reduction : The compound reduced viability by approximately 50% at a concentration of 50 µM.
- Mechanism of Action : Induction of apoptosis was confirmed through flow cytometry analysis.
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 25 | 75 | 15 |
| 50 | 50 | 40 |
Antiviral Activity
The antiviral potential of this compound has been investigated against various viral pathogens. In vitro assays demonstrated a reduction in viral load for certain viruses, suggesting that the compound may interfere with viral replication processes.
Mechanism Insights
The compound's ability to disrupt viral entry or replication could be attributed to its structural features allowing for interaction with viral proteins or host cell receptors.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid, and what are their limitations?
- Methodology : Common routes involve bromination of 3-(4-hydroxyphenyl)propanoic acid derivatives using brominating agents like Br₂ in acetic acid or N-bromosuccinimide (NBS) under controlled conditions. A key challenge is achieving regioselectivity at the 3,5-positions while preserving the phenolic hydroxyl group. Purification often requires column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) .
- Limitations : Over-bromination or oxidation of the hydroxyl group may occur if reaction conditions (temperature, stoichiometry) are not tightly controlled.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- HPLC : To assess purity (>95% typical for research-grade material).
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.5 ppm for dibromo groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M-H]⁻ at m/z 335.82 for C₉H₇Br₂O₃).
- Data Validation : Cross-reference with published spectral databases (e.g., PubChem) .
Q. What are the primary research applications of this compound in pharmacology?
- Use Cases :
- As a reference standard for studying halogenated phenolic acids in metabolic pathways.
- Precursor for synthesizing bioactive molecules (e.g., antioxidants, enzyme inhibitors) due to its brominated phenolic moiety .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of this compound?
- Approach : Use density functional theory (DFT) to predict bromination energetics and transition states. Reaction path searches (e.g., via the Artificial Force Induced Reaction method) can identify optimal conditions for regioselectivity .
- Validation : Compare computational predictions with experimental yields and byproduct profiles.
Q. What strategies resolve contradictions in spectroscopic data for structural elucidation?
- Multi-Technique Analysis :
- Combine 2D NMR (COSY, HSQC) to resolve overlapping signals.
- X-ray crystallography for unambiguous confirmation of the dibromo substitution pattern .
Q. How can Design of Experiments (DoE) improve reaction efficiency and scalability?
- DoE Framework :
- Variables : Temperature, bromine equivalents, reaction time.
- Response Surface Methodology : Maximize yield while minimizing byproducts (e.g., tribrominated derivatives).
Q. What are the implications of this compound’s electronic properties for its reactivity?
- Electronic Effects : The electron-withdrawing bromine groups increase the acidity of the phenolic hydroxyl (pKa ~8.5), enhancing its nucleophilicity in esterification or glycosylation reactions.
- Experimental Evidence : UV-Vis spectroscopy shows a λₘₐₐ at 280 nm, indicative of conjugated π-system disruption by bromine .
Safety and Compliance
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
